![molecular formula C13H10N4 B160610 4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 131203-89-9](/img/structure/B160610.png)
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, commonly known as MTX, is a cyclic peptide that has been extensively studied for its potential applications in various fields of science. MTX has a unique structure that makes it an attractive candidate for drug design and other research applications.
Mécanisme D'action
MTX exerts its cytotoxic and neuroprotective effects through a unique mechanism of action. MTX binds to and stabilizes G-quadruplex DNA structures, which are commonly found in telomeres and other regions of the genome. This stabilization leads to the inhibition of DNA replication and the induction of apoptosis in cancer cells. In addition, MTX has been shown to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
MTX has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTX induces apoptosis through the inhibition of DNA replication and the activation of caspase enzymes. In the brain, MTX modulates the activity of various ion channels and receptors, leading to its neuroprotective effects. In addition, MTX has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTX has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, its unique structure and mechanism of action make it an attractive candidate for drug design and other research applications. However, MTX also has some limitations for lab experiments. Its cytotoxic effects can make it difficult to work with in certain assays, and its neuroprotective effects can be difficult to study in vivo.
Orientations Futures
There are several future directions for research on MTX. One area of interest is the development of MTX-based drugs for cancer chemotherapy and neuroprotection. Another area of interest is the study of MTX's effects on telomere biology and DNA replication. Additionally, the development of new synthetic methods for MTX and its analogs could lead to the discovery of new and more potent therapeutic agents. Finally, the study of MTX's effects on ion channels and receptors in the brain could lead to the development of new treatments for neurodegenerative diseases.
Méthodes De Synthèse
MTX can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and fragment condensation. The most commonly used method for synthesizing MTX is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
MTX has been extensively studied for its potential applications in various fields of science, including drug design, cancer research, and neuroscience. MTX has been shown to have potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for cancer chemotherapy. In addition, MTX has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
131203-89-9 |
|---|---|
Nom du produit |
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
Formule moléculaire |
C13H10N4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4/c1-7-15-10-3-2-9-12(13(10)16-7)8-4-5-14-6-11(8)17-9/h2-6,17H,1H3,(H,15,16) |
Clé InChI |
KPBGKGDOVHUMNF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
SMILES canonique |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Synonymes |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



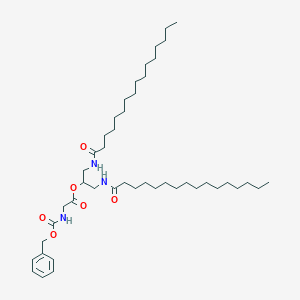
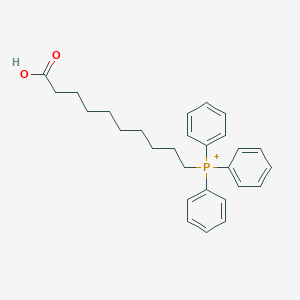
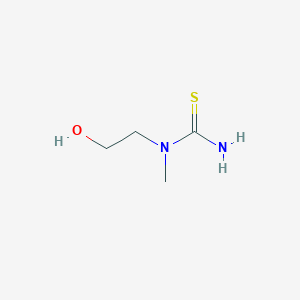
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)
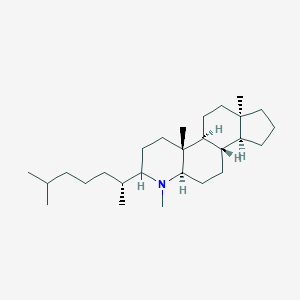
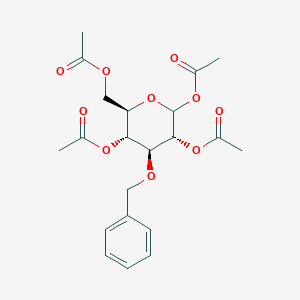
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
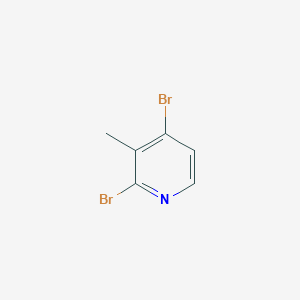
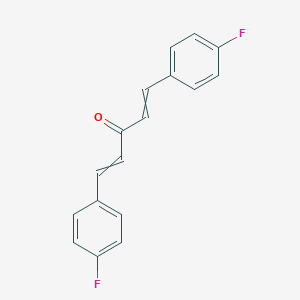
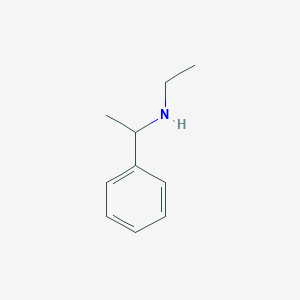
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
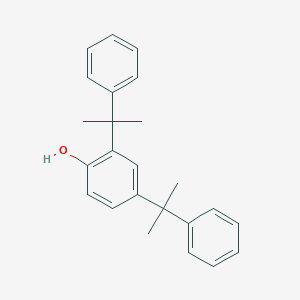
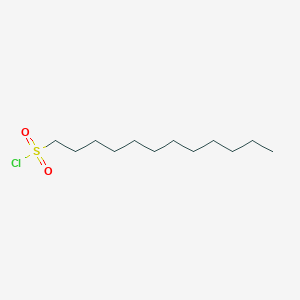
![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)